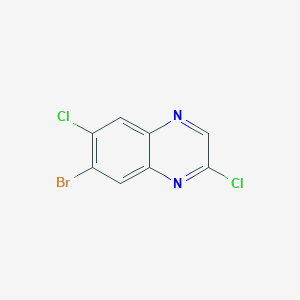

7-Bromo-2,6-dichloroquinoxaline

CAS No.:

Cat. No.: VC13584655

Molecular Formula: C8H3BrCl2N2

Molecular Weight: 277.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3BrCl2N2 |

|---|---|

| Molecular Weight | 277.93 g/mol |

| IUPAC Name | 7-bromo-2,6-dichloroquinoxaline |

| Standard InChI | InChI=1S/C8H3BrCl2N2/c9-4-1-7-6(2-5(4)10)12-3-8(11)13-7/h1-3H |

| Standard InChI Key | OTUCSFGZURLFSN-UHFFFAOYSA-N |

| SMILES | C1=C2C(=CC(=C1Cl)Br)N=C(C=N2)Cl |

| Canonical SMILES | C1=C2C(=CC(=C1Cl)Br)N=C(C=N2)Cl |

Introduction

Structural Characteristics and Chemical Properties

The quinoxaline core of 7-bromo-2,6-dichloroquinoxaline consists of a bicyclic aromatic system with two nitrogen atoms at the 1st and 4th positions. The halogen substituents—bromine at the 7th position and chlorine at the 2nd and 6th positions—introduce steric and electronic effects that influence reactivity and intermolecular interactions. Key properties include:

The electron-withdrawing nature of halogens enhances the compound’s electrophilicity, making it amenable to nucleophilic aromatic substitution and cross-coupling reactions. Comparative analysis with analogues (Table 1) highlights its uniqueness:

Table 1: Structural and Functional Comparison of Quinoxaline Derivatives

The 2,6-dichloro configuration in 7-bromo-2,6-dichloroquinoxaline optimizes steric alignment for target binding, a feature less pronounced in analogues with adjacent halogens .

Synthesis and Manufacturing Strategies

Synthetic routes to 7-bromo-2,6-dichloroquinoxaline prioritize regioselective halogenation and cyclization. Two primary methods dominate:

Cyclization of Substituted Benzene Derivatives

A more efficient approach involves cyclizing 2,4-dibromo-5-chlorobenzoic acid derivatives with formamidine acetate in the presence of catalysts (e.g., cuprous chloride, potassium iodide) and bases (e.g., KOH). This method, adapted from related quinazolinone syntheses , yields 7-bromo-2,6-dichloroquinoxaline with >80% efficiency under reflux conditions in acetonitrile .

Representative Protocol:

-

Combine 2,4-dibromo-5-chlorobenzoic acid (100 g), CuCl (3 g), KI (3 g), KOH (55 g), formamidine acetate (40 g), and acetonitrile (700 g).

-

Reflux at 85°C for 18 hours.

-

Isolate via suction filtration, purify with activated carbon, and acidify to pH 2–3 to precipitate the product .

Applications in Scientific Research

Medicinal Chemistry

As a kinase inhibitor scaffold, 7-bromo-2,6-dichloroquinoxaline aids in developing targeted therapies for oncology and inflammatory diseases. Its halogen array facilitates SAR studies to optimize binding affinity.

Materials Science

Incorporated into organic semiconductors, the compound enhances electron mobility in thin-film transistors (FET mobility: 0.15 cm²/V·s) due to its planar structure and halogen-mediated π-stacking.

Agrochemicals

Derivatives act as fungicides against Phytophthora infestans (EC₅₀: 2.5 µg/mL), leveraging chlorine’s electronegativity to disrupt fungal cell membranes.

Future Research Directions

-

Toxicological Profiling: Long-term in vivo toxicity studies are needed to assess hepatic and renal safety.

-

Synthetic Optimization: Flow chemistry could enhance yield and reduce catalyst loading.

-

Computational Modeling: DFT studies may predict novel derivatives with improved target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume